molecular formula C15H20ClNO B14010227 N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine

N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine

Katalognummer: B14010227
Molekulargewicht: 265.78 g/mol
InChI-Schlüssel: VFGRQGQSCTYMFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine is a chemical compound with the molecular formula C15H20ClNO It is known for its unique structure, which includes a chlorophenyl group and a hydroxylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine typically involves the reaction of 2-chlorobenzaldehyde with a suitable alkylamine under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted chlorophenyl derivatives, depending on the specific reaction and conditions used.

Wissenschaftliche Forschungsanwendungen

N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, affecting cellular processes. The chlorophenyl group may interact with biological receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine
  • N-[1-(2-bromophenyl)non-1-en-3-ylidene]hydroxylamine
  • N-[1-(2-fluorophenyl)non-1-en-3-ylidene]hydroxylamine

Uniqueness

This compound is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C15H20ClNO

Molekulargewicht

265.78 g/mol

IUPAC-Name

N-[1-(2-chlorophenyl)non-1-en-3-ylidene]hydroxylamine

InChI

InChI=1S/C15H20ClNO/c1-2-3-4-5-9-14(17-18)12-11-13-8-6-7-10-15(13)16/h6-8,10-12,18H,2-5,9H2,1H3

InChI-Schlüssel

VFGRQGQSCTYMFC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=NO)C=CC1=CC=CC=C1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.